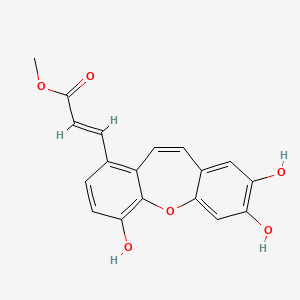

Tournefolic acid B Methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tournefolic acid B Methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotective Properties

Tournefolic acid B methyl ester has been studied for its neuroprotective effects, particularly against glutamate-induced toxicity. Research indicates that the compound effectively mitigates cell death in rat cortical neurons exposed to glutamate, a neurotransmitter linked to neurodegenerative diseases. Specifically, it reduces reactive oxygen species accumulation and inhibits the activation of several caspases involved in apoptosis, suggesting a mechanism that involves the blockade of oxidative stress pathways .

Key Findings:

- Cell Viability: Treatment with 50 µM of this compound improved cell viability by approximately 46.8% under glutamate exposure.

- Caspase Inhibition: The compound inhibited the activation of caspases (2, 3, 6, and 9) by about 70%, demonstrating its potential as a neuroprotective agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Its extract from Tournefortia sarmentosa is traditionally used in Taiwanese medicine for detoxification and promoting blood circulation. The methyl ester form has shown effectiveness in reducing inflammation markers, which could be beneficial in treating conditions characterized by excessive inflammation .

Applications:

- Detoxification: Used in traditional medicine as a detox agent.

- Blood Circulation: Promotes circulation and may aid in removing blood stasis.

Synthesis and Chemical Properties

The synthesis of this compound involves straightforward esterification processes commonly used in organic chemistry. It can be synthesized from its parent acid using various methods, including palladium-catalyzed reactions and other organic transformations that yield high purity products suitable for biological testing .

| Synthesis Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed | Involves intramolecular reactions with diaryl ethers | High |

| Traditional Esterification | Simple reaction with methanol under acidic conditions | Moderate |

Analyse Des Réactions Chimiques

Reactions and Activity of Tournefolic Acid B Methyl Ester

TABM's effects on N-methyl-D-aspartate (NMDA)-mediated excitotoxicity have been investigated . NMDA can induce neuronal death, and TABM has been shown to attenuate this cell death .

Key findings regarding TABM's activity:

-

Attenuation of NMDA-Induced Cell Death : TABM (50 microM) significantly reduced NMDA-induced cell death .

-

Caspase Activation : NMDA increases the activity of caspases (2, 3, 6, 8, and 9), but TABM abrogates NMDA-induced activation of caspases .

-

Superoxide Anion Accumulation : TABM eliminates the NMDA-induced accumulation of superoxide anion (O2−- ) .

-

Mitochondrial Effects : NMDA can cause significant depolarization of mitochondria, while TABM elicits a mild decrease of mitochondrial membrane potential. TABM diminishes the NMDA-induced elevation of Ca2+ levels in mitochondria and endoplasmic reticulum but not cytosol .

Ester Hydrolysis

Esters can undergo hydrolysis, which can be acid-catalyzed or base-promoted3 . Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water3. Base-promoted hydrolysis, also known as saponification, involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon .

Transesterification

Transesterification is the conversion of one ester into another through the exchange of OR groups with an alkoxide or alcohol . This reaction can be catalyzed by either acids or bases .

-

Nucleophilic attack by an alkoxide

-

Leaving group removal

Mechanism in Acidic Conditions

-

Protonation of the carbonyl

-

Nucleophilic attack on the carbonyl

-

Proton transfer

-

Removal of the leaving group

-

Deprotonation

Methyl Esters from Carboxylic Acids Using Diazomethane

Diazomethane (CH2N2) can convert carboxylic acids to methyl esters . Diazomethane is protonated on carbon to give H3C-N2(+), which then reacts with the carboxylate anion in an SN2 reaction to yield the methyl ester and nitrogen gas .

Simultaneous Generation of Methyl Esters and CO in Lignin

Methoxy groups in lignin can react with carboxylic acids to generate methyl esters and carbon monoxide (CO) .

Propriétés

Formule moléculaire |

C18H14O6 |

|---|---|

Poids moléculaire |

326.3 g/mol |

Nom IUPAC |

methyl (E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoate |

InChI |

InChI=1S/C18H14O6/c1-23-17(22)7-4-10-3-6-13(19)18-12(10)5-2-11-8-14(20)15(21)9-16(11)24-18/h2-9,19-21H,1H3/b7-4+ |

Clé InChI |

JYFWREYLXRHORV-QPJJXVBHSA-N |

SMILES isomérique |

COC(=O)/C=C/C1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |

SMILES canonique |

COC(=O)C=CC1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |

Synonymes |

tournefolic acid B ethyl ester tournefolic acid B methyl este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.